1-(1-Aminoethyl)adamantan-2-ol
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Overview
Description
1-(1-Aminoethyl)adamantan-2-ol is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane derivatives are known for their unique structural properties and diverse applications in medicinal chemistry, materials science, and other fields. The compound this compound features an aminoethyl group and a hydroxyl group attached to the adamantane scaffold, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(1-Aminoethyl)adamantan-2-ol can be achieved through various methods. One common approach involves the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride using a system of water and carbon tetrabromide in the presence of tungsten hexacarbonyl activated by pyridine . This method provides a selective route to the desired compound.
Industrial production methods for adamantane derivatives often involve the functionalization of the adamantane core through oxidation, reduction, or substitution reactions. These processes are optimized for large-scale production to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-Aminoethyl)adamantan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Aminoethyl)adamantan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-(1-Aminoethyl)adamantan-2-ol involves its interaction with specific molecular targets and pathways. The rigid cage structure of adamantane enhances the compound’s stability and distribution in biological systems. The amino and hydroxyl groups facilitate binding to enzymes and receptors, leading to the modulation of their activity. This compound has been shown to disrupt various enzymes, showcasing diverse therapeutic activities .
Comparison with Similar Compounds
1-(1-Aminoethyl)adamantan-2-ol can be compared with other adamantane derivatives, such as:
1-Aminoadamantane: Known for its antiviral properties, particularly against influenza A.
1-Hydroxyadamantane: Used in the synthesis of advanced materials and pharmaceuticals.
3-(1-Aminoethyl)adamantan-1-ol: Another derivative with similar functional groups but different structural arrangement.
The uniqueness of this compound lies in its specific combination of amino and hydroxyl groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(1-aminoethyl)adamantan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-7(13)12-5-8-2-9(6-12)4-10(3-8)11(12)14/h7-11,14H,2-6,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYIANPFQVLGGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436434 |
Source
|
Record name | 1-(1-aminoethyl)adamantan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127619-49-2 |
Source
|
Record name | 1-(1-aminoethyl)adamantan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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